5beta-Estrane-3alpha,17beta-diol is a steroid hormone that occurs naturally in the human body as a metabolite of testosterone and dihydrotestosterone. It is classified under the 3-hydroxy steroid family and is recognized for its physiological and biochemical effects. The molecular formula of this compound is C18H30O2, indicating its composition of 18 carbon atoms, 30 hydrogen atoms, and 2 oxygen atoms. This compound plays a significant role in various biological processes, including hormone regulation and metabolism.
The synthesis of 5beta-Estrane-3alpha,17beta-diol typically involves the reduction of 5beta-androstan-3,17-dione. This process can be achieved using various reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions. The reaction often utilizes solvents like ethanol or methanol to facilitate the reduction.
In industrial settings, large-scale production of this compound employs optimized chemical synthesis methods to maximize yield and purity. This includes multiple purification steps such as recrystallization and chromatography to isolate the desired product effectively. The synthesis process must be carefully monitored to ensure that the reaction conditions are conducive to producing high-quality 5beta-Estrane-3alpha,17beta-diol.
The molecular structure of 5beta-Estrane-3alpha,17beta-diol features a steroid backbone characterized by four interconnected carbon rings. The specific stereochemistry of this compound contributes to its unique biological activity.
This structure allows for interactions with specific steroid hormone receptors in the body, influencing various physiological processes.
5beta-Estrane-3alpha,17beta-diol can undergo several types of chemical reactions:
Common reagents used in these reactions include potassium permanganate and chromium trioxide for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents. For substitution reactions, halogens or alkylating agents are often employed under specific conditions.
The mechanism of action for 5beta-Estrane-3alpha,17beta-diol involves its interaction with androgen receptors in the body. Upon binding to these receptors, it modulates the expression of target genes that are involved in various physiological processes such as hormone regulation, metabolism, and cellular growth. This interaction highlights its significance in both normal physiological functions and potential therapeutic applications.
These properties make 5beta-Estrane-3alpha,17beta-diol suitable for various scientific applications.
5beta-Estrane-3alpha,17beta-diol has several applications across different fields:
5β-Estrane-3α,17β-diol possesses a well-defined nomenclature within chemical databases, reflecting its specific stereochemistry. The systematic IUPAC name is (3R,5R,8R,9R,10S,13S,14S,17S)-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthrene-3,17-diol, emphasizing the configuration at all eight chiral centers . This compound is registered under multiple synonyms across chemical repositories, including:
Table 1: Systematic Identifiers and Synonyms
Identifier Type | Value | Source |
---|---|---|
CAS Registry No. | 10002-97-8 | [3] |
PubChem CID | 255697 | [1] |
ChEBI ID | CHEBI:79716 | [5] |
NSC Number | NSC-81400 | |
Common Synonyms | 19-Nor-5β-androstane-3α,17β-diol; Estrane-3,17-diol (3α,5β,17β) |
The compound is taxonomically classified as an estrane steroid (a subclass of steroids with a fundamental 18-carbon skeleton lacking the C19 angular methyl group) and more specifically as a 3-hydroxy steroid [5] [6]. Its registry across major databases (CAS, PubChem, ChEBI) underscores its established chemical identity.
The molecular formula of 5β-estrane-3α,17β-diol is C₁₈H₃₀O₂, corresponding to a molecular weight of 278.43 g/mol [1] [3] . Its stereochemistry is defined by two key features:
Table 2: Stereochemical Centers and Configurations
Chiral Center | Configuration | Structural Implication |
---|---|---|
C-3 | α (R) | Axial OH below ring A plane |
C-5 | β (R) | Cis A/B ring fusion (H atom above) |
C-8 | R | Methyl group orientation |
C-9 | R | Ring B/C fusion geometry |
C-10 | S | Angular methyl group (C-19) absence |
C-13 | S | Methyl group (C-18) attachment |
C-14 | S | Ring C/D fusion geometry |
C-17 | S | Equatorial OH group orientation |
The absolute configuration is unambiguously defined by the SMILES string: C[C@]12CC[C@H]3[C@@H](CC[C@@H]4C[C@H](O)CC[C@H]34)[C@@H]1CC[C@@H]2O
and the InChIKey QNKATSBSLLYTMH-QPZWGXJQSA-N
.
While explicit crystallographic data for 5β-estrane-3α,17β-diol is limited in the provided sources, its conformation can be inferred from closely related estrane derivatives and fundamental steroid ring geometry:
5β-Estrane-3α,17β-diol serves as a core structure for biologically significant derivatives. Key comparisons include:
Table 3: Structural Comparison with Key Estrane Derivatives
Compound | Molecular Formula | Key Structural Differences from 5β-Estrane-3α,17β-diol | Functional Significance |
---|---|---|---|
Estrane (fundamental parent) | C₁₈H₃₀ | Lacks OH groups at C-3 and C-17; Contains Δ⁴ double bond | Basic tetracyclic scaffold [6] |
17α-Ethyl-5β-estrane-3α,17β-diol (EED) | C₂₀H₃₄O₂ | 17α-Ethyl substituent | Marker for norethandrolone/ethylestrenol abuse in cattle [4] |
PBRM (Inhibitor) | C₂₆H₃₂BrNO₃ | 3-(2-Bromoethyl) group; 16β-(m-benzamido)benzyl chain | Irreversible inhibitor of 17β-HSD1 enzyme [9] |
5α-Estrane-3α,17β-diol | C₁₈H₃₀O₂ | 5α-H (A/B ring trans fusion) | Altered ring planarity [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7